4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core with diazidomethyl and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Diazidomethyl Group: The diazidomethyl group can be introduced via a diazotization reaction followed by azidation. This involves the conversion of a methyl group to a diazidomethyl group using sodium nitrite and azide salts under acidic conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The diazidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azide groups can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Triazole derivatives.
Scientific Research Applications
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its functional groups:
Diazidomethyl Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Carbonitrile Group: Can participate in nucleophilic addition reactions, forming various derivatives. These reactions enable the compound to interact with a variety of molecular targets and pathways, making it versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound used in optical electronics.
4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with similar structural features.
Uniqueness
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its combination of diazidomethyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications compared to other biphenyl derivatives.
Properties
Molecular Formula |
C14H9N7 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
2-[4-(diazidomethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9N7/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(18-20-16)19-21-17/h1-8,14H |
InChI Key |
SJVPTXUCMPCEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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